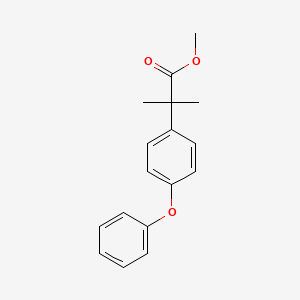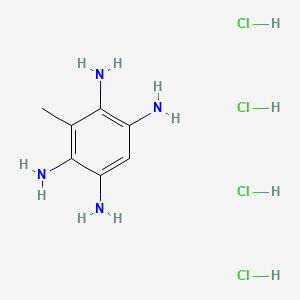
3-Methylbenzene-1,2,4,5-tetraamine tetrahydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylbenzene-1,2,4,5-tetraamine tetrahydrochloride is a crystalline compound that is yellow to brown in color and highly soluble in water. It is often used in the synthesis of various organic compounds and can act as a reducing agent in certain chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 3-Methylbenzene-1,2,4,5-tetraamine tetrahydrochloride typically involves the reduction of 2,6-diamino-3,5-dinitrotoluene. The reduction process is carried out under controlled conditions to ensure the purity of the final product. The 2,3,5,6-Tetraaminotoluene salt is precipitated as a clean product with more than 99% purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maintain the quality and yield of the product.
Análisis De Reacciones Químicas
Types of Reactions: 3-Methylbenzene-1,2,4,5-tetraamine tetrahydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It acts as a reducing agent in certain reactions.
Substitution: It can undergo substitution reactions where one or more of its amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while substitution can result in various substituted toluenes.
Aplicaciones Científicas De Investigación
3-Methylbenzene-1,2,4,5-tetraamine tetrahydrochloride has a wide range of scientific research applications, including:
Biology: It is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Methylbenzene-1,2,4,5-tetraamine tetrahydrochloride involves its ability to act as a reducing agent. It donates electrons to other molecules, thereby reducing them. This property makes it useful in various chemical reactions where reduction is required. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
2,3,5,6-Tetraaminocyclohexa-2,5-diene-1,4-dione: This compound has similar amino groups but differs in its overall structure and properties.
2,3,5,6-Tetraaminobenzoquinone: Another similar compound with different oxidation states and reactivity.
Uniqueness: 3-Methylbenzene-1,2,4,5-tetraamine tetrahydrochloride is unique due to its specific structure and high solubility in water. Its ability to act as a reducing agent and its applications in the synthesis of high-performance fibers and other industrial chemicals make it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C7H16Cl4N4 |
|---|---|
Peso molecular |
298.0 g/mol |
Nombre IUPAC |
3-methylbenzene-1,2,4,5-tetramine;tetrahydrochloride |
InChI |
InChI=1S/C7H12N4.4ClH/c1-3-6(10)4(8)2-5(9)7(3)11;;;;/h2H,8-11H2,1H3;4*1H |
Clave InChI |
PYHZJKPGPLOCJJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC(=C1N)N)N)N.Cl.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




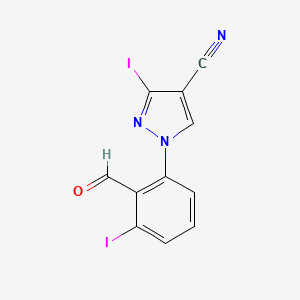


![ethyl N-[2-(1-methoxy-1-methylethyl)-4-chloro-6-fluorobenzoxazol-7-yl]carbamate](/img/structure/B8344760.png)
![[5-(4-chloro-phenyl)-1-methyl-1H-pyrazol-3-yl]-methanol](/img/structure/B8344788.png)
![1-[4-(3-Amino-phenyl)-piperazin-1-yl]-2-methyl-propan-2-ol](/img/structure/B8344790.png)
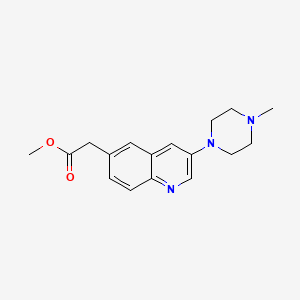
![3-Methyl-6-(m-chlorophenyl)-1,2,4-triazolo[4,3-b]pyridazine](/img/structure/B8344810.png)
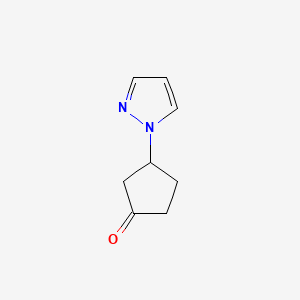
![1-[(4R,6S,6aR)-6-(iodomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B8344830.png)

